trans-Aconitic acid

Description

Properties

IUPAC Name |

(E)-prop-1-ene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZCVFVGUGFEME-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C\C(=O)O)/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048706 | |

| Record name | trans-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |

| Record name | Aconitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 472.5 mg/mL, soluble in water and alcohol | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |

CAS No. |

4023-65-8, 499-12-7 | |

| Record name | trans-Aconitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aconitic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Aconitic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACONITIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DB37960CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-195 °C (WITH DECOMP), 187 - 191 °C | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-Aconitic Acid: From Core Chemical Properties to Advanced Applications

This guide provides a comprehensive technical overview of trans-aconitic acid, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer a synthesized understanding of this multifaceted organic acid, grounded in established scientific principles and practical applications. The structure of this document is designed to logically unfold the story of this compound, from its fundamental properties to its complex biochemical roles and diverse applications.

Core Chemical and Physical Characteristics

This compound, systematically named (E)-prop-1-ene-1,2,3-tricarboxylic acid, is an unsaturated tricarboxylic acid.[1][2] Its structure, featuring a carbon-carbon double bond, gives rise to cis and trans isomerism, with the trans isomer being the more thermodynamically stable form due to reduced steric hindrance.[2] This stability is a key determinant of its prevalence and utility.

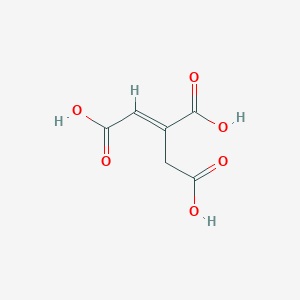

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research settings.

| Property | Value | References |

| IUPAC Name | (E)-prop-1-ene-1,2,3-tricarboxylic acid | [1] |

| Synonyms | trans-Aconitate, (E)-Aconitic acid | [1][3] |

| CAS Number | 4023-65-8 | [1][4][5] |

| Molecular Formula | C₆H₆O₆ | [1][5] |

| Molecular Weight | 174.11 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 190 °C (decomposes) | [6] |

| Boiling Point | 542.6 ± 50.0 °C at 760 mmHg | [8][9] |

| Solubility in Water | 400 g/L at 20-25 °C | [6][8][10] |

| Solubility in Organic Solvents | Soluble in alcohol; slightly soluble in ether | [6][8][11] |

| pKa Values | pKa1 = 2.80, pKa2 = 4.46 | [12] |

Biochemical Significance: A Key Player in Metabolism

This compound is not merely a chemical curiosity; it is a molecule with significant biological roles. Its cis-isomer, cis-aconitate, is a crucial intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a fundamental metabolic pathway for cellular energy production.[12] The enzyme aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an enzyme-bound intermediate.[13]

Interestingly, this compound acts as a competitive inhibitor of aconitase.[13][14] This inhibitory action is a classic example of competitive inhibition, where the inhibitor resembles the substrate and competes for the active site of the enzyme. The structural similarity between trans-aconitate and the natural substrate allows it to bind to the active site of aconitase, thereby blocking the conversion of citrate to isocitrate and disrupting the Krebs cycle.[15] This property is of significant interest in metabolic research and has implications for its pharmacological applications.

The following diagram illustrates the pivotal role of aconitase and the inhibitory action of this compound within the Krebs cycle.

Caption: Inhibition of Aconitase by this compound in the Krebs Cycle.

Natural Abundance and Synthesis Routes

This compound is found in a variety of plants, including sugarcane, beetroot, and sorghum.[2][16] Its accumulation in certain grasses can sometimes lead to nutritional disorders in grazing cattle.[4] The natural abundance of this acid in renewable resources like sugarcane makes it an attractive bio-based chemical for various industrial applications.[16][17]

From a synthetic perspective, this compound is accessible through straightforward chemical transformations. A common laboratory and industrial-scale synthesis involves the dehydration of citric acid using a strong acid catalyst, such as sulfuric acid.[12][16] This reaction proceeds through the elimination of a water molecule to form the carbon-carbon double bond, yielding a mixture of cis and trans isomers. The greater stability of the trans isomer often favors its formation.

Analytical Methodologies: A Protocol for Quantification

Accurate quantification of this compound is crucial for both research and industrial quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose. Below is a representative step-by-step protocol.

Protocol: Quantification of this compound by HPLC

-

Standard Preparation:

-

Accurately weigh approximately 100 mg of this compound standard (purity ≥98%).

-

Dissolve in deionized water in a 100 mL volumetric flask to create a 1 mg/mL stock solution.

-

Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with deionized water.

-

-

Sample Preparation:

-

For liquid samples (e.g., plant extracts), clarify by centrifugation (10,000 x g for 10 minutes) and filter through a 0.45 µm syringe filter.

-

For solid samples, perform a suitable extraction (e.g., with hot water or a mild acidic solution), followed by centrifugation and filtration.

-

Dilute the sample extract with deionized water to ensure the concentration falls within the calibration range.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: An isocratic mobile phase consisting of a dilute aqueous acid solution (e.g., 0.1% phosphoric acid or formic acid in water) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at approximately 210 nm.

-

Column Temperature: Ambient or controlled at 25-30 °C.

-

-

Analysis and Quantification:

-

Inject the prepared standards to generate a calibration curve by plotting peak area versus concentration.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

-

This protocol provides a robust framework for the accurate determination of this compound concentrations in various matrices.

Diverse Applications: From Polymers to Therapeutics

The unique chemical structure of this compound, with its three carboxylic acid groups and a reactive double bond, makes it a versatile building block for a wide range of applications.

Polymer Chemistry and Material Science

This compound serves as a valuable monomer and cross-linking agent in polymer synthesis.[6][16] Its trifunctional nature allows for the creation of branched and cross-linked polymers with tailored properties. It has been used in the synthesis of biodegradable polyesters and to modify the properties of films, such as those made from polyvinyl alcohol.[6][18]

Antimicrobial and Antileishmanial Activity

This compound exhibits antimicrobial properties.[4] Notably, it has been shown to block the transformation of Leishmania donovani from the amastigote to the promastigote stage, indicating its potential as an antileishmanial agent.[4][5] This activity is linked to its ability to inhibit the parasite's aconitase, disrupting its energy metabolism.[18][19]

Other Potential Applications

-

Food Additive: It is used as a flavoring agent.[1]

-

Nematicidal Activity: this compound has shown promise as a potential nematicide.[17][19]

-

Anti-inflammatory Properties: Research suggests potential anti-inflammatory effects.[17][19]

-

Green Chemistry: It is utilized in the synthesis of biodegradable surfactants and other environmentally friendly chemicals.[16]

The workflow from its natural sources to its various applications is depicted below.

Caption: From Natural and Synthetic Sources to Diverse Applications.

Safety and Handling

This compound is generally considered to be an irritant to the eyes, respiratory system, and skin.[11][20] Appropriate personal protective equipment, including safety glasses, gloves, and respiratory protection in case of dust formation, should be used when handling the compound.[10][20] It is stable under normal conditions but may react with strong oxidizing agents.[10][20] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[10][20]

Conclusion

This compound is a molecule of significant interest due to its unique chemical properties, important biochemical roles, and expanding range of applications. Its natural abundance and straightforward synthesis make it a promising candidate for further research and development in materials science, pharmacology, and green chemistry. This guide has provided a comprehensive, technically grounded overview to support scientists and researchers in their work with this versatile compound.

References

-

New Approach to the Synthesis of this compound Imides. (n.d.). Ovid. Retrieved January 6, 2026, from [Link]

-

This compound | C6H6O6 | CID 444212. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Aconitic Acid Formula, Structure & Uses. (n.d.). Study.com. Retrieved January 6, 2026, from [Link]

-

Showing metabocard for this compound (HMDB0000958). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]

-

Safety Data Sheet: this compound. (n.d.). Carl ROTH. Retrieved January 6, 2026, from [Link]

-

Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. (2022). NIH. Retrieved January 6, 2026, from [Link]

-

Inhibition of aconitase by trans-aconitate. (1949). PubMed. Retrieved January 6, 2026, from [Link]

-

Microbial production of this compound. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Biological Roles and Applications of Aconitic Acid. (2022). Encyclopedia.pub. Retrieved January 6, 2026, from [Link]

-

Aconitic acid. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

(E)-aconitic acid, 4023-65-8. (n.d.). The Good Scents Company. Retrieved January 6, 2026, from [Link]

-

Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Stenutz. Retrieved January 6, 2026, from [Link]

-

Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

Cis-aconitic acid. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). CharChem. Retrieved January 6, 2026, from [Link]

-

Crystal structures of aconitase with trans-aconitate and nitrocitrate bound. (1994). PubMed. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Laboratorium Discounter. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | C6H6O6 | CID 444212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aconitic Acid Formula, Structure & Uses | Study.com [study.com]

- 3. This compound | 4023-65-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. goldbio.com [goldbio.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 4023-65-8 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. carlroth.com [carlroth.com]

- 11. (E)-aconitic acid, 4023-65-8 [thegoodscentscompany.com]

- 12. Aconitic acid - Wikipedia [en.wikipedia.org]

- 13. Aconitase - Creative Enzymes [creative-enzymes.com]

- 14. Inhibition of aconitase by trans-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystal structures of aconitase with trans-aconitate and nitrocitrate bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]

- 19. Biological Roles and Applications of Aconitic Acid | Encyclopedia MDPI [encyclopedia.pub]

- 20. fishersci.com [fishersci.com]

The Ubiquitous Presence of trans-Aconitic Acid in the Plant Kingdom: A Technical Guide for Researchers and Drug Development Professionals

Abstract

trans-Aconitic acid, a seemingly simple tricarboxylic acid, is a metabolite of significant interest found throughout the plant kingdom. While its isomer, cis-aconitic acid, is a well-known intermediate in the Krebs cycle, this compound often accumulates to remarkably high concentrations in various plant tissues, suggesting a multifaceted role beyond primary metabolism. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, and its physiological significance. We delve into established methodologies for its extraction and quantification, and critically examine its biological activities, including its potential as an antifeedant, its role in abiotic stress tolerance, and its promising nematicidal and anti-inflammatory properties. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this versatile plant-derived compound.

Introduction: Beyond the Krebs Cycle

This compound ((E)-prop-1-ene-1,2,3-tricarboxylic acid) is the more stable isomer of aconitic acid[1][2]. While cis-aconitate is a fleeting intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, facilitating the conversion of citrate to isocitrate by the enzyme aconitase, this compound often represents a significant carbon pool in many plant species[1][3]. Its accumulation in high concentrations points towards specialized physiological roles that extend far beyond its transient appearance in primary metabolism. This guide will illuminate the diverse functions of this compound in plants and explore its potential applications, particularly in the realm of drug discovery and development.

Natural Occurrence and Distribution in the Plant Kingdom

The presence of this compound has been documented across a wide array of plant species, with particularly high concentrations observed in the Poaceae (grass) family. This section provides a quantitative overview of its distribution.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. Sugarcane (Saccharum officinarum) and sweet sorghum (Sorghum bicolor) are notable accumulators, where it can comprise a significant portion of the organic acids in the juice and molasses[1][2].

| Plant Species | Family | Tissue | Concentration (% Dry Weight, unless specified) | Reference(s) |

| Delphinium hesperium (Western Larkspur) | Ranunculaceae | Leaves | 12.2% | [4] |

| Phalaris tuberosa (Harding Grass) | Poaceae | - | 4.2% | [4] |

| Hordeum leporinum (Barley Grass) | Poaceae | - | 3.5% | [4] |

| Mixed Pasture Grasses | Poaceae | - | 1.0 - 2.5% | [5] |

| Saccharum officinarum (Sugarcane) | Poaceae | Stalk Juice | 0.9 - 5.5% of dissolved solids | [1] |

| Sorghum bicolor (Sweet Sorghum) | Poaceae | Stalk Juice | High concentrations | [2] |

| Zea mays (Maize) | Poaceae | Shoots and Roots | High concentrations, especially in response to Al toxicity | [1] |

| Triticum aestivum (Wheat) | Poaceae | - | Accumulates | [1] |

| Avena sativa (Oats) | Poaceae | - | Detected | [1] |

| Secale cereale (Rye) | Poaceae | - | Detected | [1] |

| Echinodorus grandiflorus | Alismataceae | Leaves | High levels | [1] |

Table 1: Concentration of this compound in Various Plant Species.

Biosynthesis and Accumulation: A Tale of Two Pathways

The biosynthesis of this compound in plants is intricately linked to the TCA cycle. Two primary enzymatic pathways are believed to be responsible for its formation[1][3]:

-

Citrate Dehydrase: This enzyme directly converts citrate to this compound.

-

Aconitate Isomerase: This enzyme facilitates the isomerization of cis-aconitate, the TCA cycle intermediate, to the more stable trans-form.

The accumulation of this compound is thought to play a regulatory role in the TCA cycle by inhibiting aconitase, the enzyme responsible for the conversion of citrate to isocitrate via cis-aconitate[1][3].

Caption: Biosynthetic pathways of this compound.

Physiological Roles and Biological Activities

The accumulation of this compound in plants is not a passive process; it serves distinct physiological and ecological functions.

Plant Defense: An Antifeedant and Antifungal Agent

This compound has been shown to act as an antifeedant, deterring herbivores. Its accumulation in grasses may confer a survival advantage against grazing animals and insect pests[1][2]. Additionally, it exhibits antifungal properties, contributing to the plant's defense against pathogenic fungi[1].

Abiotic Stress Tolerance

In acidic soils, the presence of soluble aluminum (Al³⁺) is a major limiting factor for plant growth. Plants have evolved mechanisms to tolerate Al³⁺ toxicity, and the exudation of organic acids is a key strategy. This compound, along with other organic acids, can chelate Al³⁺ in the rhizosphere, preventing its uptake by the roots and mitigating its toxic effects[1][6]. The accumulation of this compound in maize roots is significantly enhanced in response to aluminum stress[1]. While the precise signaling pathway is still under investigation, it is likely linked to the broader aluminum-induced organic acid exudation pathway involving transcription factors like STOP1 and transporters such as ALMT1 and MATE[6].

Plants respond to drought stress by accumulating various osmolytes and protective compounds. While the role of this compound in drought response is less defined than for aluminum stress, its accumulation under water-deficit conditions in some species suggests a potential role in osmotic adjustment or as a signaling molecule. This response is likely integrated with abscisic acid (ABA)-mediated signaling pathways, which are central to drought stress responses in plants[7][8][9].

Nematicidal Activity: A Natural Pesticide

One of the most promising biological activities of this compound is its nematicidal effect. It has been identified as a potent natural nematicide against plant-parasitic nematodes such as Meloidogyne incognita[10][11]. The proposed mechanism of action is the inhibition of aconitase in the nematode's TCA cycle, disrupting its energy metabolism[10][12]. This finding opens avenues for the development of novel, environmentally friendly pesticides.

Anti-inflammatory Properties: A Lead for Drug Discovery

This compound has demonstrated significant anti-inflammatory properties. The medicinal plant Echinodorus grandiflorus, which is rich in this compound, has been traditionally used to treat rheumatoid arthritis[1]. Studies have shown that this compound can inhibit the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α)[1]. Further research has shown that esterification of this compound can enhance its anti-inflammatory activity, likely by improving its lipophilicity and bioavailability[13]. This makes this compound and its derivatives attractive candidates for the development of new anti-inflammatory drugs.

Methodologies for Analysis

Accurate quantification of this compound in plant matrices is crucial for both fundamental research and potential commercial applications. This section provides detailed protocols for its extraction and analysis.

Extraction from Plant Tissues

A general protocol for the extraction of organic acids, including this compound, from plant material is as follows:

Protocol 1: General Extraction of Organic Acids

-

Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and grind into a fine powder.

-

Extraction: Weigh approximately 100 mg of the dried powder into a microcentrifuge tube. Add 1.5 mL of 80% (v/v) methanol.

-

Homogenization: Vortex the mixture vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Re-extraction (Optional but Recommended): Re-extract the pellet with another 1.0 mL of 80% methanol and repeat steps 3-5. Combine the supernatants.

-

Drying: Evaporate the combined supernatants to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 500 µL) of ultrapure water or the initial mobile phase of the chromatographic analysis.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the HPLC or GC-MS system.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the quantification of this compound.

Protocol 2: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used[14][15].

-

Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous solution is typically employed. A common mobile phase is 0.1% phosphoric acid in water[14]. The ratio of an organic modifier like methanol can be adjusted (e.g., 3:97 methanol:0.1% phosphoric acid) to optimize separation[14].

-

Flow Rate: A typical flow rate is 0.8 - 1.0 mL/min[14].

-

Detection Wavelength: this compound has a UV absorbance maximum around 210 nm, which is a suitable wavelength for detection[14][15].

-

Column Temperature: Maintaining a constant column temperature, for example, 35°C, can improve peak shape and retention time reproducibility[14].

-

Quantification: Prepare a standard curve using a certified reference standard of this compound. The concentration in the samples is determined by comparing the peak area to the standard curve.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound in Range Grasses in Early Spring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aluminum stress signaling, response, and adaptive mechanisms in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into Drought Stress Signaling in Plants and the Molecular Genetic Basis of Cotton Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Signaling during Cold, Drought, and Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic and Biochemical Characterization of a Gene Operon for this compound, a Novel Nematicide from Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aminer.org [aminer.org]

- 12. Inhibition of aconitase by trans-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Esterification of this compound improves its anti-inflammatory activity in LPS-induced acute arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN107894473B - HPLC method for detecting aconitic acid content in pinellia ternata - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

A-CON-undrum Resolved: An In-Depth Guide to trans-Aconitic Acid Biosynthesis in Sugarcane

Abstract

Trans-aconitic acid (TAA) is the most abundant organic acid in sugarcane (Saccharum officinarum), where it can comprise up to 5.5% of dissolved solids and plays significant roles in plant defense, metabolic regulation, and industrial applications.[1] This guide provides a comprehensive technical overview of the TAA biosynthesis pathway, moving from its origins in the mitochondrial citric acid cycle to its accumulation in the vacuole. We will dissect the key enzymatic players, the subcellular logistics of the pathway, and the regulatory networks that govern its flux. Furthermore, this document details field-proven methodologies for the extraction, quantification, and enzymatic analysis of TAA, offering researchers a robust framework for investigating this critical metabolic pathway. The synthesis of this knowledge is crucial for professionals in crop science, metabolic engineering, and the development of bio-based chemicals and polymers.

Introduction: The Significance of a C6 Tricarboxylic Acid

This compound, an unsaturated tricarboxylic acid, is far more than a metabolic curiosity in sugarcane. Its accumulation is a key physiological adaptation with multifaceted benefits. As a potent antifeedant, it confers a survival advantage against pests[1]. It also functions as a significant carbon storage pool and is implicated in regulating the plant's redox balance and energy status[1][2].

From an industrial perspective, TAA is a high-value platform chemical recognized by the U.S. Department of Energy.[3] Its utility spans:

-

Bio-based Polymers: Acting as a cross-linker and precursor for novel polyesters used in applications from plasticizers to tissue engineering.[1][4]

-

Chemical Synthesis: Serving as a raw material for the production of other valuable compounds, such as itaconic acid.[5]

-

Agrochemicals: Exhibiting nematicidal properties.[5]

The recovery of TAA from sugarcane molasses, a readily available and inexpensive byproduct of sugar refining, presents a significant economic opportunity for the sugar industry, enabling the creation of additional revenue streams from existing processes.[1][4] Understanding its biosynthesis is paramount to optimizing its production, whether through agricultural practices or metabolic engineering.

The Core Biosynthetic Pathway: A Tale of Two Isomers

The synthesis of trans-aconitate is intrinsically linked to the mitochondrial Tricarboxylic Acid (TCA) cycle, the central hub of cellular respiration. However, the stable, accumulating trans-isomer is not a direct intermediate of the cycle itself. The pathway involves a critical isomerization step.

The canonical TCA cycle, operating in the mitochondrial matrix, involves the following conversion:

Citrate ⇌ cis-Aconitate ⇌ Isocitrate

This reaction is catalyzed by the enzyme aconitase (aconitate hydratase) . cis-Aconitate is a transient, low-level intermediate. The accumulation of the much more stable trans-aconitate isomer occurs through a crucial enzymatic diversion.[1]

Two primary mechanisms have been proposed for TAA production in plants[1][2]:

-

Aconitase and Aconitate Isomerase: The most supported pathway involves the well-known TCA cycle enzyme aconitase producing cis-aconitate from citrate. This cis-aconitate is then acted upon by a separate enzyme, aconitate isomerase (AI) , which catalyzes the conversion of the cis-isomer to the trans-isomer.[1][6] The presence of aconitate isomerase is considered necessary for any significant accumulation of TAA in plants.[6]

-

Citrate Dehydrase: An alternative pathway, proposed from studies in maize, suggests a single enzyme, citrate dehydrase, directly converts citrate to trans-aconitate.[6] However, evidence for this enzyme's activity in sugarcane is less established.

Once synthesized, TAA is thought to be transported from the cytoplasm and sequestered in the vacuole, which explains its relative metabolic inactivity and ability to accumulate to high concentrations.[7] This vacuolar storage is a key aspect of its role as a carbon sink.

Visualizing the Pathway

Caption: Proposed biosynthetic pathway of this compound in sugarcane.

Regulation of trans-Aconitate Accumulation

The concentration of TAA in sugarcane is not static; it is dynamically regulated by developmental and environmental cues.

-

Tissue Specificity: TAA accumulates to the highest levels in the leaves and stalks of sugarcane.[1]

-

Developmental Stage: The concentration of TAA can vary with the maturity of the plant, with some evidence suggesting it decreases as the cane matures.[1]

-

Environmental Stress: The synthesis of organic acids, including TAA, is often enhanced in response to abiotic stress. For instance, an imbalance in ion uptake (e.g., rapid potassium uptake) can accelerate organic acid synthesis to maintain charge balance within the cell.[7]

Accumulated TAA may also play a role in feedback regulation of the TCA cycle by competitively inhibiting the aconitase enzyme.[1][8] This highlights a potential mechanism for balancing primary metabolism with the demands of carbon storage and defense.

Quantitative Data Summary

The following table summarizes typical concentrations of this compound found in various stages of the sugarcane processing chain, underscoring its abundance.

| Sample Matrix | Mean TAA Concentration (mg/L) | Source |

| Sugarcane Juice | ~1,380 mg/mL | [9] |

| Syrup | 3,363.6 ± 589.3 mg/L | [10] |

| Molasses (Honey) | 6,110.1 ± 139.5 mg/L | [10] |

Methodologies for Studying the Pathway

A robust investigation into TAA biosynthesis requires precise analytical techniques for metabolite quantification and enzymatic activity measurement.

Experimental Workflow: From Tissue to Data

Caption: General workflow for the analysis of this compound from sugarcane tissue.

Protocol 1: Quantification of this compound via HPLC

This protocol is based on established ion-exclusion chromatography methods used for organic acid analysis.[5]

Causality Statement: Ion-exclusion chromatography is selected for its ability to separate organic acids based on their pKa values, providing excellent resolution for TAA from other matrix components like citric, malic, and succinic acids. The use of a dilute sulfuric acid mobile phase ensures the analytes remain in their protonated form for optimal interaction with the stationary phase. UV detection at 210 nm is ideal for detecting the carboxyl functional groups.

Methodology:

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of analytical grade this compound in ultrapure water.

-

Generate a standard curve by creating serial dilutions (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

-

-

Sample Extraction:

-

Weigh approximately 200 mg of flash-frozen, ground sugarcane tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of ice-cold 50% ethanol.[6]

-

Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. If necessary, filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Self-Validation and Data Analysis:

-

Run the standard curve and verify linearity (R² > 0.995).

-

Inject a solvent blank between samples to check for carryover.

-

Spike a sample with a known concentration of TAA standard to calculate recovery and validate extraction efficiency.

-

Quantify TAA in samples by integrating the peak area and interpolating the concentration from the standard curve. Express results as mg per g of fresh or dry weight.

-

Protocol 2: Aconitase Enzyme Activity Assay

This spectrophotometric assay measures the formation of cis-aconitate from isocitrate, a reaction catalyzed by aconitase.

Causality Statement: This is a coupled enzyme assay. Aconitase converts isocitrate to cis-aconitate, which is then converted to α-ketoglutarate by isocitrate dehydrogenase (IDH). The reduction of NADP+ to NADPH during the IDH-catalyzed step is monitored by the increase in absorbance at 340 nm. The rate of NADPH formation is directly proportional to the aconitase activity.

Methodology:

-

Protein Extraction:

-

Homogenize 1 g of fresh sugarcane tissue in 3 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM DTT, 1 mM EDTA, 10% glycerol, and 1% PVPP).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract. Determine total protein concentration using a Bradford or BCA assay.

-

-

Assay Reaction:

-

In a 1 mL quartz cuvette, prepare the reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl₂

-

0.5 mM NADP+

-

1-2 units of purified Isocitrate Dehydrogenase

-

50-100 µL of crude enzyme extract

-

-

Mix by inversion and incubate at 25°C for 3 minutes to establish a baseline.

-

Initiate the reaction by adding 2 mM isocitrate.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

-

Self-Validation and Calculation:

-

Run a control reaction without the enzyme extract to ensure no background NADP+ reduction.

-

Run a control reaction without the isocitrate substrate to confirm the reaction is substrate-dependent.

-

Calculate the rate of change in absorbance per minute (ΔA340/min).

-

Use the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm = 6.22 mM⁻¹cm⁻¹) to calculate enzyme activity, typically expressed as µmol/min/mg protein.

-

Future Research Directions and Conclusion

While the core pathway is understood, significant questions remain. The precise identity and regulation of the sugarcane aconitate isomerase gene(s) are prime targets for molecular characterization. Furthermore, the transport mechanisms responsible for moving intermediates out of the mitochondria and sequestering TAA in the vacuole are largely unknown.

Metabolic engineering offers exciting prospects. Overexpression of key biosynthetic genes or suppression of competing pathways could dramatically increase TAA yields in sugarcane.[11][12][13] Such "energy-cane" varieties could be optimized not just for sugar, but as dedicated feedstocks for bio-based chemical production.

References

-

Montoya, G., Londoño, J., Cortes, E., & Izquierdo, L. (2014). Quantitation of this compound in different stages of the sugar-manufacturing process. Journal of Agricultural and Food Chemistry, 62(33), 8314–8318. [Link]

-

Klasson, K. T., & Legendre, B. L. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Molecules, 27(4), 1336. [Link]

-

ResearchGate. (n.d.). This compound in sugarcane stalk juice (A) and in water extract...[Link]

-

ResearchGate. (n.d.). The Recovery of Polymerization Grade Aconitic Acid from Sugarcane Molasses. [Link]

-

Thompson, J. F., Schaefer, S. C., & Madison, J. T. (1997). Role of Aconitate Isomerase in trans-Aconitate Accumulation in Plants. Journal of Agricultural and Food Chemistry, 45(8), 3093–3098. [Link]

-

ResearchGate. (n.d.). Quantitation of this compound in Different Stages of the Sugar-Manufacturing Process. [Link]

-

Klasson, T. (2022). Biological Roles and Applications of Aconitic Acid. Encyclopedia.pub. [Link]

-

Li, P., Wang, Y., Zhang, Y., et al. (2023). This compound assimilation system as a widespread bacterial mechanism for environmental adaptation. The ISME Journal. [Link]

-

Montoya, G., Gutierrez, M. I., Giraldo, J. D., et al. (2021). Sustainable sugarcane vinasse biorefinement for this compound-based biopolymer synthesis and bioenergy generation. Bioresource Technology Reports, 15, 100786. [Link]

-

Li, P., Wang, Y., Zhang, Y., et al. (2023). This compound assimilation system as a widespread bacterial mechanism for environmental adaptation. The ISME Journal. [Link]

-

Montoya, G., et al. (2021). Sustainable sugarcane vinasse biorefinement for this compound-based biopolymer synthesis and bioenergy generation. UCL Discovery. [Link]

-

Kanitkar, U. (2013). Aconitic acid from sugarcane: production and industrial application. LSU Doctoral Dissertations. [Link]

-

Brumbley, S. M., Purnell, M. P., Petrasovits, L. A., Nielsen, L. K., & Twine, P. H. (2007). Metabolic Engineering in Sugarcane: Assisting the Transition to a Bio-based Economy. Functional Plant Biology, 34(6), 515-527. [Link]

-

Zale, J., et al. (2016). Metabolic engineering of sugarcane to accumulate energy-dense triacylglycerols in vegetative biomass. Plant Biotechnology Journal, 14(1), 192-206. [Link]

-

Zale, J., et al. (2016). (Open Access) Metabolic engineering of sugarcane to accumulate energy-dense triacylglycerols in vegetative biomass. Plant Biotechnology Journal. [Link]

Sources

- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitation of this compound in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic Engineering in Sugarcane: Assisting the Transition to a Bio-based Economy [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. (Open Access) Metabolic engineering of sugarcane to accumulate energy-dense triacylglycerols in vegetative biomass (2016) | Janice Zale | 159 Citations [scispace.com]

The Biological Role of trans-Aconitic Acid: A Stereochemical Antagonist in the Krebs Cycle

<Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Krebs cycle is a central hub of cellular metabolism, yet the stereospecificity of its enzymes creates vulnerabilities. One such critical juncture is the isomerization of citrate to isocitrate, catalyzed by aconitase. While cis-aconitate is the fleeting, enzyme-bound intermediate, its geometric isomer, trans-aconitic acid, acts as a natural competitive inhibitor. This guide delves into the core biological role of this compound as a metabolic antagonist. We will explore the stereochemical nuances of the aconitase reaction, the precise mechanism of inhibition by the trans-isomer, its physiological origins and pathological implications, and the methodologies required to study these interactions. Understanding this inhibitory relationship provides critical insights into mitochondrial function, metabolic regulation, and potential therapeutic strategies targeting cellular energy pathways.

Chapter 1: The Aconitase Reaction: A Pivotal Isomerization

The overall reaction is: Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate

Aconitase is a unique enzyme as it utilizes an iron-sulfur ([4Fe-4S]) cluster not for redox chemistry, but for direct substrate binding and catalysis.[5][6] One specific iron atom in this cluster (Feα) is not coordinated by a cysteine residue but is available to bind the carboxyl and hydroxyl groups of the substrate, acting as a Lewis acid to facilitate the removal and addition of a water molecule.[3][6] This catalytic mechanism is exquisitely stereospecific, a feature that is central to understanding the distinct role of this compound.

Chapter 2: Stereochemistry as a Gatekeeper: cis-Aconitate vs. trans-Aconitate

Aconitic acid (propene-1,2,3-tricarboxylic acid) exists as two geometric isomers: cis and trans.[7] The Krebs cycle exclusively utilizes cis-aconitate as the intermediate. The aconitase active site is structured to bind citrate, remove a water molecule to form the planar cis-aconitate, and then rehydrate it to form isocitrate.[4] There is debate on the exact mechanism, with theories suggesting the cis-aconitate intermediate may be released and re-bind or, more likely, undergo a 180° "flip" within the active site without dissociating.[3][4] This flip ensures the hydration occurs on the opposite face of the double bond, producing the correct (2R,3S) stereoisomer of isocitrate.[4]

This compound, due to its different geometric configuration, cannot be acted upon by aconitase to form isocitrate. Its structure does not permit the correct orientation for the hydration step that follows the formation of the enzyme-substrate complex.[8] While it can enter the active site due to its structural similarity to the true intermediate, it cannot complete the reaction, leading to its primary biological role: inhibition.

Chapter 3: this compound as a Competitive Inhibitor

The primary biological role of this compound in the context of the Krebs cycle is as a competitive inhibitor of aconitase.[9][10][11] Competitive inhibition occurs when a molecule structurally similar to the substrate binds to the enzyme's active site, preventing the actual substrate from binding.

Mechanism of Inhibition: trans-Aconitate's structural resemblance to cis-aconitate allows it to bind to the aconitase active site.[8] Crystallographic studies have shown that trans-aconitate binds to the [4Fe-4S] cluster, mimicking the interactions of the natural substrates.[8][12] However, because of its trans configuration, the carboxyl groups and the double bond are oriented in a way that prevents the catalytic residues and the Fe-S cluster from executing the hydration step.[12] The molecule effectively occupies the active site, creating a dead-end complex and halting the catalytic cycle. This blockage reduces the rate of citrate conversion to isocitrate, thereby slowing down the entire Krebs cycle.[9]

The accumulation of this compound can, therefore, lead to a bottleneck in the TCA cycle, causing citrate to accumulate. This has downstream metabolic consequences, as citrate is a key regulator of other pathways, such as fatty acid synthesis and glycolysis.

Chapter 4: The Aconitase Enzyme: Structure and the Catalytic [4Fe-4S] Cluster

Aconitase is a monomeric protein comprised of four domains.[13] The active site is a cleft formed at the interface of these domains, housing the essential [4Fe-4S] iron-sulfur cluster.[13] Three of the iron atoms are ligated by cysteine residues from the protein backbone, while the fourth, Feα, is labile and crucial for catalysis.[4][5] In its active state, the enzyme contains a [4Fe-4S]²⁺ cluster. This cluster is highly sensitive to oxidation, particularly by superoxide radicals, which can remove Feα to form an inactive [3Fe-4S]⁺ cluster.[4][5] This sensitivity makes aconitase a key sensor of oxidative stress within the cell.[14]

The catalytic mechanism involves the following key steps:

-

Substrate Binding: Citrate binds to the Feα of the [4Fe-4S] cluster via one of its carboxyl groups and its hydroxyl group.

-

Dehydration: A serine residue acts as a base, abstracting a proton, while a histidine residue protonates the hydroxyl group, facilitating its elimination as water. This forms the enzyme-bound cis-aconitate intermediate.[15]

-

Intermediate Reorientation: The cis-aconitate intermediate undergoes a 180° flip within the active site.[4]

-

Hydration: The enzymatic residues reverse their roles. The histidine, now acting as a base, activates a water molecule to attack the double bond, while the serine donates a proton, completing the hydration and forming isocitrate.[15]

trans-Aconitate disrupts this sequence by binding to the Feα but presenting a geometry that is incompatible with the precise proton and water transfers required for the hydration step.[8]

Chapter 5: Experimental Protocols for Studying Aconitase Inhibition

To quantify the inhibitory effect of this compound on aconitase, a robust enzymatic assay is required. A common and reliable method is a coupled spectrophotometric assay.[16]

Protocol: Coupled Enzyme Assay for Aconitase Activity

Principle: This assay measures the final product of the aconitase reaction, isocitrate. The activity is determined by coupling the reaction to isocitrate dehydrogenase (IDH), which catalyzes the oxidation of isocitrate to α-ketoglutarate. This oxidation is accompanied by the reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the aconitase activity.[14][16]

Reagents & Materials:

-

Aconitase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Citrate solution (Substrate)

-

This compound (Inhibitor) of varying concentrations

-

Isocitrate Dehydrogenase (IDH) enzyme

-

NADP⁺ solution

-

Cell or tissue lysate containing aconitase

-

96-well UV-transparent plate

-

Spectrophotometric plate reader capable of kinetic measurements at 340 nm

Experimental Workflow:

-

Sample Preparation:

-

Reaction Setup (per well in a 96-well plate):

-

Prepare a Reaction Mix containing Assay Buffer, NADP⁺, and Isocitrate Dehydrogenase.

-

To test wells, add a fixed volume of cell lysate.

-

Add varying concentrations of this compound to inhibitor wells. Add buffer to control wells.

-

Include a blank control containing the Reaction Mix but no cell lysate.[16]

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the citrate substrate to all wells.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 340 nm every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the kinetic curve for each well.[16]

-

Convert the rate to aconitase activity (e.g., in nmol/min/mg protein) using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[16]

-

Plot aconitase activity against the concentration of this compound to determine the IC₅₀. For determining the inhibition constant (Ki), perform the assay with varying substrate concentrations at each inhibitor concentration and analyze using Lineweaver-Burk or Dixon plots.

-

Chapter 6: Physiological and Pathophysiological Significance

This compound is not a typical mammalian metabolite. Its presence in biological systems often stems from external sources.

Sources of this compound:

-

Dietary Intake: It is found in high concentrations in certain plants and grasses, such as sugarcane, maize, and barley.[17][18] It can be ingested by herbivores or enter the human diet through consumption of plant-based foods or soy products.

-

Microbial Metabolism: Some soil and gut bacteria can produce and metabolize this compound.[11][19] For instance, Bacillus thuringiensis produces it as a nematicidal toxin.[17]

Pathophysiological Implications:

-

Mitochondrial Dysfunction: By inhibiting aconitase, an accumulation of this compound can disrupt the Krebs cycle, leading to reduced energy production and oxidative stress.[20] Aconitase itself is a known biomarker for oxidative damage.[14]

-

Regulation of Immunity: Recent studies suggest that targeting mitochondrial aconitase can modulate the immune response. Inhibition of aconitase has been shown to enhance immunity against pathogenic bacteria by affecting oxaloacetate levels and the mitochondrial unfolded protein response.[21]

-

Iron Homeostasis: Cytosolic aconitase (ACO1) has a dual function. When iron levels are low, it loses its Fe-S cluster and becomes Iron Regulatory Protein 1 (IRP1), which regulates the translation of proteins involved in iron metabolism.[22] While trans-aconitate primarily targets the enzymatic activity, severe disruption of citrate metabolism could have indirect effects on the signals that govern this switch.

Chapter 7: Implications for Drug Development

The specific and competitive inhibition of aconitase by this compound presents several considerations for drug development professionals.

-

As a Therapeutic Target: Aconitase inhibition has been explored as a potential therapeutic strategy. For example, in certain contexts like erythropoiesis (red blood cell production), inhibiting aconitase can block the process, suggesting its modulation could be useful in treating conditions like polycythemia.[23] Conversely, enhancing its activity or overcoming inhibition could be beneficial in anemia.[23] The role of aconitase in immunity also suggests it could be a target for developing novel anti-bacterial therapies.[21]

-

Metabolic Disease Research: The study of aconitase inhibitors helps elucidate the complex regulation of the Krebs cycle. This knowledge is fundamental for developing therapies for metabolic disorders where mitochondrial dysfunction is a key factor, such as in certain neurodegenerative diseases.[24]

Conclusion

This compound, though not a direct participant in the Krebs cycle, plays a significant biological role as a natural antagonist to this central metabolic pathway. Its function as a competitive inhibitor of aconitase underscores the critical importance of stereochemistry in enzymatic reactions. By blocking the isomerization of citrate, trans-aconitate can disrupt cellular energy production, influence iron homeostasis, and modulate immune responses. For researchers and drug developers, understanding this molecular interaction provides a valuable framework for investigating mitochondrial health, designing novel therapeutics, and screening for metabolic toxicity.

Data & Visualization

Table 1: Representative Kinetic Constants for Aconitase

| Parameter | Substrate/Inhibitor | Typical Value Range | Significance |

|---|---|---|---|

| K_m_ | Citrate | 25-100 µM | Reflects the high affinity of the enzyme for its initial substrate.[20] |

| K_m_ | Isocitrate | 10-40 µM | Shows a similarly high affinity for the substrate of the reverse reaction.[20] |

| K_i_ | trans-Aconitate | Varies | Quantifies the binding affinity of the competitive inhibitor; a lower Ki indicates a more potent inhibitor. |

| K_i_ | Fluorocitrate | Low µM / High nM | A potent poison that irreversibly inhibits aconitase, serving as a benchmark for strong inhibition.[1] |

Note: Exact values can vary significantly based on the enzyme source (mitochondrial vs. cytosolic, species) and assay conditions.

Diagrams

Caption: Aconitase reaction in the Krebs cycle and inhibition by this compound.

Caption: Experimental workflow for the coupled aconitase activity assay.

References

- Aconitase - Wikipedia. (n.d.).

- Tong, W. H., & Rouault, T. A. (2006). Metabolic regulation of citrate and iron by aconitases: role of iron-sulfur cluster biogenesis. Biometals, 19(2), 143-152.

- BenchChem. (n.d.). Measuring Aconitase Activity in Cell Lysates: A Detailed Application Note and Protocol.

- Radi, R., et al. (2019). Aconitases: Non-redox Iron-Sulfur Proteins Sensitive to Reactive Species. Accounts of Chemical Research, 52(7), 1817-1827.

- We-Sik, K., et al. (2019). Mitochondrial iron–sulfur clusters: Structure, function, and an emerging role in vascular biology. Redox Biology, 27, 101297.

- Venturelli, A. (1992). Iron Sulfur Clusters and the Role of Iron in Aconitase.

- Creative Enzymes. (n.d.). Aconitase.

- Kim, D. H., et al. (2023). Mitochondrial aconitase suppresses immunity by modulating oxaloacetate and the mitochondrial unfolded protein response.

- Encyclopedia.pub. (2022). Biological Roles and Applications of Aconitic Acid. Encyclopedia.pub.

- Sigma-Aldrich. (n.d.). Aconitase Assay Kit (MAK337) - Technical Bulletin.

- Doherty, W. O. S., & Rackemann, D. W. (2022).

- M-CSA. (n.d.). Aconitate hydratase.

- Saffran, M., & Prado, J. L. (1949). Inhibition of aconitase by trans-aconitate. Journal of Biological Chemistry, 180(3), 1301-1309.

- Richardson, D. R., et al. (2016). Aconitase: An Iron Sensing Regulator of Mitochondrial Oxidative Metabolism and Erythropoiesis. Blood, 128(22), 2259.

- Lauble, H., et al. (1994).

- Sigma-Aldrich. (n.d.). Aconitase Activity Assay Kit (MAK051) - Technical Bulletin.

- Knowlan, K., et al. (2025). Spectroscopic method for measuring activity of cis-aconitate decarboxylase, an important metabolic regulator of immune responses. Analytical Biochemistry, 706, 115944.

- Chen, L., et al. (2024).

- Beinert, H., et al. (1996). Aconitase as Iron−Sulfur Protein, Enzyme, and Iron-Regulatory Protein. Chemical Reviews, 96(7), 2335-2374.

- Chen, L., et al. (2024).

- BenchChem. (n.d.). The Role of Aconitic Acid in the Citric Acid Cycle: A Technical Guide.

- Cayman Chemical. (n.d.). Aconitase Assay Kit.

- Unknown. (n.d.). Tricarboxylic acid cycle.

- Kim, H. J., et al. (2011). The aconitase C-terminal domain is an independent dual targeting element. Journal of Molecular Biology, 409(3), 374-385.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Aconitase engagement in the TCA cycle.

- Ternette, N., et al. (2013). Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency. Cell Reports, 3(3), 689-700.

- Wikipedia. (n.d.). Aconitic acid.

- University of Southern Maine. (n.d.). A Tour of Aconitase. Retrieved January 6, 2026, from University of Southern Maine website.

- TargetMol. (n.d.). This compound.

- ResearchGate. (2020). Itaconic acid impairs the mitochondrial function by the inhibition of complexes II and IV and induction of the permeability transition pore opening in rat liver mitochondria. Biochimie, 176(2).

- HMDB. (n.d.). Showing metabocard for this compound (HMDB0000958).

- Pevzner, A., et al. (2021). Mitochondrial Aconitase and Its Contribution to the Pathogenesis of Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8878.

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Aconitase - Wikipedia [en.wikipedia.org]

- 5. Aconitases: Non-redox Iron-Sulfur Proteins Sensitive to Reactive Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial iron–sulfur clusters: Structure, function, and an emerging role in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aconitic acid - Wikipedia [en.wikipedia.org]

- 8. Crystal structures of aconitase with trans-aconitate and nitrocitrate bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aconitase - Creative Enzymes [creative-enzymes.com]

- 10. Inhibition of aconitase by trans-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. rohithjohn.wordpress.com [rohithjohn.wordpress.com]

- 13. A Tour of Aconitase [sites.chem.utoronto.ca]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications | MDPI [mdpi.com]

- 19. This compound assimilation system as a widespread bacterial mechanism for environmental adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Mitochondrial aconitase suppresses immunity by modulating oxaloacetate and the mitochondrial unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ashpublications.org [ashpublications.org]

- 24. Mitochondrial Aconitase and Its Contribution to the Pathogenesis of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of trans-Aconitic Acid: A Secondary Metabolite in Grasses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

Within the intricate biochemical landscape of grasses, the secondary metabolite trans-aconitic acid (TAA) presents a fascinating duality. On one hand, it serves as a crucial component of the plant's defense arsenal, exhibiting protective properties against a range of biotic and abiotic stressors. On the other, its accumulation in forage can have significant, and often detrimental, implications for grazing livestock. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core scientific principles governing the biosynthesis, physiological roles, and analytical quantification of TAA in grasses. By delving into the causality behind its functions and offering detailed experimental methodologies, we aim to equip the scientific community with the knowledge necessary to harness its potential and mitigate its risks.

Introduction: The Significance of this compound in Grasses

This compound, a C6 tricarboxylic acid, is a prominent secondary metabolite found in a variety of grass species, including important agricultural crops like wheat, barley, maize, and sorghum, as well as common pasture grasses.[1][2] Unlike its isomer, cis-aconitic acid, which is a transient intermediate in the Krebs cycle, this compound can accumulate to surprisingly high concentrations in plant tissues.[1][3] This accumulation is not a passive event but rather a finely tuned physiological response to both developmental cues and environmental challenges. Understanding the dynamics of TAA is therefore critical for advancements in crop protection, animal husbandry, and potentially, for the discovery of novel bioactive compounds.

Biosynthesis and Accumulation: A Tale of Two Pathways

The production of this compound in higher plants is intrinsically linked to the central metabolic pathway of the tricarboxylic acid (TCA) cycle.[1][2] Two primary mechanisms are believed to be responsible for its synthesis:

-

The Citrate Valve and Citrate Hydratase: This pathway involves the direct conversion of citrate to this compound, providing a mechanism for the plant to divert carbon from the TCA cycle into a storage pool.[1]

-

Isomerization of cis-Aconitate: The enzyme aconitate isomerase facilitates the conversion of the TCA cycle intermediate cis-aconitate to the more stable trans-aconitate.[1][4]

The accumulation of TAA varies significantly depending on the grass species, developmental stage, and environmental conditions.[3] For instance, concentrations are often highest in young, rapidly growing grasses in the spring.[3][5][6] This seasonal fluctuation has profound implications for grazing animals.

Diagram: Biosynthesis of this compound

Caption: Biosynthetic pathways of this compound in grasses.

The Protective Roles of this compound in Grasses

The accumulation of TAA is not merely a metabolic overflow but a strategic defense mechanism. Its presence confers significant survival advantages to the plant through various protective actions.

Antifeedant Properties

This compound acts as a potent antifeedant against various insect herbivores.[1][2] Studies have demonstrated its effectiveness in deterring feeding by the brown planthopper (Nilaparvata lugens) in barnyard grass and certain rice strains.[1][7] Similarly, higher levels of TAA in sorghum leaves have been correlated with a decreased aphid burden.[1] This antifeedant activity is crucial for protecting the plant from significant biomass loss and the transmission of insect-borne diseases.

Antifungal Defense

TAA also plays a role in the plant's defense against fungal pathogens.[1][2] For example, its accumulation in wheat has been identified as a protective mechanism against powdery mildew (Blumeria graminis f. sp. tritici).[1] In some instances, TAA can be methylated to form methyl TAA, which acts as a phytoalexin, further inhibiting fungal growth.[1]

Amelioration of Abiotic Stress: Aluminum Toxicity

In acidic soils, the presence of soluble aluminum (Al³⁺) is a major limiting factor for crop growth. Some grasses, such as maize, accumulate and exude organic acids, including TAA, from their roots to chelate Al³⁺ in the rhizosphere.[1][2] This chelation detoxifies the aluminum, preventing it from entering the root and causing damage.[1]

The Dark Side: this compound and Animal Health

While beneficial for the plant, high concentrations of this compound in forage grasses can have severe consequences for grazing ruminants, most notably leading to a metabolic disorder known as grass tetany or hypomagnesemia.[3][5][6][8]

The Link to Grass Tetany

Grass tetany is a potentially fatal condition in cattle and sheep characterized by low blood magnesium levels.[5][6][8] The clinical signs progress from irritability and muscle twitching to staggering, convulsions, and death.[8] Several factors contribute to the development of grass tetany, and the presence of high levels of this compound is a significant risk factor.[5][6][8]

The mechanism by which TAA contributes to grass tetany is complex. In the rumen, microorganisms convert this compound to tricarballylate.[8] This metabolite then complexes with magnesium, reducing its absorption from the digestive tract.[8] This effect is often exacerbated by high potassium levels in lush, spring pastures, which further decrease magnesium absorption.[8]

Diagram: The Role of this compound in Grass Tetany

Caption: Pathophysiological pathway of this compound-induced grass tetany.

Analytical Methodologies for this compound Quantification